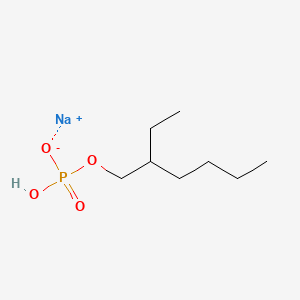

Sodium 2-ethyl-1-hexanol dihydrogen phosphate

Description

Properties

CAS No. |

31044-12-9 |

|---|---|

Molecular Formula |

C8H18NaO4P |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

sodium;2-ethylhexyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |

InChI Key |

FFXZJJYYSMVVIQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification Using Phosphorus Oxychloride and 2-Ethylhexanol

The most common industrial method to prepare this compound involves the reaction of phosphorus oxychloride (POCl3) with 2-ethylhexanol, followed by neutralization with sodium hydroxide. This method is well-documented in patent literature and industrial processes.

Catalyst Preparation: A composite catalyst is prepared by mixing aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate, and ammonium vanadate (NH4VO3) in specific proportions. This catalyst enhances the esterification efficiency and yield.

Esterification Reaction: Phosphorus oxychloride is added to a reaction vessel, and the catalyst is introduced at a mass percentage of 0.1–5% relative to POCl3. The temperature is maintained between 0–10°C during the slow addition of 2-ethylhexanol, with a molar ratio of POCl3 to 2-ethylhexanol ranging from 1:1.5 to 1:2.5. The addition time is typically 0.5–1.5 hours.

Reaction Progression: After addition, the mixture is stirred at 15–25°C for 1–3 hours while HCl gas generated is continuously removed. The reaction is then heated to 40–70°C for 1–4 hours to complete esterification.

Neutralization: A sodium hydroxide (NaOH) solution (20–60% concentration) is added slowly, with the amount of NaOH being 2–5% by weight relative to POCl3. The mixture is then heated to 80–90°C and reacted for 1–3 hours to form the sodium salt of the phosphate ester.

Purification: The product is washed, filtered, and distilled to obtain pure this compound.

Representative Data from Patent Examples:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| AlCl3 (kg) | 100 | 100 | 100 |

| 1-ethyl-3-methylimidazole fluoroform sulphonate (kg) | 0.2 | 0.2 | 0.5 |

| Ammonium vanadate (kg) | 0.03 | 0.03 | 0.05 |

| POCl3 (kg) | 100 | 100 | 100 |

| Catalyst added (kg) | 0.1 | 0.1 | 5 |

| Temperature during addition (°C) | 0 | 0 | 10 |

| 2-Ethylhexanol (kg) | 127 | 127 | 212 |

| Addition time (h) | 0.5 | 0.5 | 1.5 |

| Stirring time at 15–25°C (h) | 3 | 3 | 1 |

| Heating temperature (°C) | 40 | 40 | 70 |

| Heating time (h) | 4 | 4 | 1 |

| NaOH concentration (%) | 20 | 20 | 60 |

| NaOH amount (kg) | 2 | 2 | 5 |

| Neutralization temperature (°C) | 80 | 80 | 90 |

| Neutralization time (h) | 3 | 3 | 1 |

This method yields high purity this compound with improved catalytic efficiency due to the composite catalyst system.

Alternative Routes and Catalytic Systems

Other methods involve the reaction of phosphorus-containing compounds with 2-ethylhexanol under different catalytic conditions, including metal halides and ionic liquids, to improve yield and selectivity. However, the phosphorus oxychloride route remains predominant due to its industrial scalability and product purity.

Production of 2-Ethylhexanol Precursor

Since this compound is derived from 2-ethylhexanol, the production of 2-ethylhexanol itself is critical. The industrial synthesis of 2-ethylhexanol typically involves:

Hydroformylation of propene with carbon monoxide and hydrogen in the presence of rhodium-based aqueous catalysts containing sulfonated triaryl phosphines.

The reaction produces a mixture of aldehydes, primarily n-butanal and isobutanal.

The n-butanal is separated and subjected to aldol condensation to form 2-ethylhexenal, which is then hydrogenated in two stages (gas phase and liquid phase) using copper and nickel catalysts to yield 2-ethylhexanol.

The final product is purified by multi-step distillation to meet the high purity requirements for downstream applications.

This precursor synthesis is essential for the subsequent preparation of this compound.

Analytical and Research Findings on Preparation

The use of composite catalysts (AlCl3 with ionic liquid and ammonium vanadate) significantly enhances the esterification reaction rate and yield compared to traditional catalysts.

Controlled temperature and slow addition of 2-ethylhexanol prevent side reactions and ensure high selectivity toward the monoester phosphate.

Removal of HCl gas during the reaction shifts the equilibrium toward product formation, improving conversion efficiency.

Neutralization with NaOH must be carefully controlled in terms of concentration and temperature to avoid hydrolysis or over-neutralization, which can affect product quality.

Purification steps including washing, filtration, and distillation are critical to remove residual catalysts, unreacted reagents, and by-products, ensuring the final product meets industrial standards.

Summary Table of Preparation Method Parameters

| Step | Conditions/Parameters | Purpose/Notes |

|---|---|---|

| Catalyst Preparation | AlCl3 (1–5%), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5%), NH4VO3 (0.01–0.05%) | Enhances catalytic activity and yield |

| Esterification | POCl3:2-ethylhexanol molar ratio 1:1.5–2.5; Temp 0–10°C during addition; Stirring 15–25°C for 1–3h; Heating 40–70°C for 1–4h | Formation of phosphate ester, removal of HCl gas |

| Neutralization | NaOH solution 20–60% concentration; 2–5% wt relative to POCl3; Temp 80–90°C; Reaction time 1–3h | Conversion to sodium salt, control pH |

| Purification | Washing, filtration, distillation | Removal of impurities and catalyst residues |

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethyl-1-hexanol dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert it back to 2-ethyl-1-hexanol and phosphoric acid.

Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Conditions: Substitution reactions often occur under acidic or basic conditions, depending on the desired product.

Major Products:

Oxidation Products: Higher phosphates and oxidized organic compounds.

Reduction Products: 2-ethyl-1-hexanol and phosphoric acid.

Substitution Products: Various substituted phosphates and organic derivatives.

Scientific Research Applications

Industrial Applications

The applications of Sodium 2-ethyl-1-hexanol dihydrogen phosphate can be categorized into several key areas:

1. Surfactant in Cleaning Products:

- It is widely used in formulations for cleaning products due to its excellent surface tension reduction capabilities. This property makes it effective in breaking down oils and dirt, facilitating easier cleaning.

2. Emulsification Agent:

- The compound serves as an emulsifying agent in cosmetics and personal care products, helping to stabilize mixtures of oil and water. This is crucial for the formulation of creams, lotions, and other emulsified products.

3. Hydrotrope:

- As a hydrotrope, it enhances the solubility of various substances in water, making it valuable in applications where solubilization of hydrophobic materials is necessary.

4. Agricultural Applications:

- This compound is used as an inert ingredient in pesticide formulations. Its role as a solvent or co-solvent improves the efficacy of active ingredients in agricultural products.

5. Pharmaceutical Industry:

- In pharmaceuticals, this compound can be utilized as an excipient, aiding in drug formulation by improving the solubility and bioavailability of certain medications.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound across its applications:

Case Study 1: Surfactant Efficacy

A study demonstrated that the addition of this compound significantly improved the cleaning efficiency of formulations compared to traditional surfactants. The compound's ability to lower surface tension facilitated better penetration into soiled surfaces.

Case Study 2: Emulsion Stability

Research focused on cosmetic formulations showed that incorporating this compound resulted in stable emulsions with enhanced texture and feel. The compound's dual nature allowed for better integration of oil-based ingredients in water-based formulations.

Case Study 3: Agricultural Use

In agricultural settings, field trials indicated that pesticide formulations containing this compound exhibited improved performance over those without it. The compound enhanced the dispersion and adherence of active ingredients on plant surfaces, leading to better pest control outcomes.

Mechanism of Action

The mechanism of action of sodium 2-ethyl-1-hexanol dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The compound can:

Bind to Metal Ions: The phosphate group can chelate metal ions, affecting their availability and reactivity.

Surfactant Properties: Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions.

Pathways Involved: It can participate in phosphorylation and dephosphorylation reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Characteristics:

- Applications : highlights its use in acidic drilling fluid systems as a hydrotropic surfactant, enhancing hydrocarbon recovery by reducing fluid invasion into rock formations. Its hydrophobic alkyl chain improves solubility in organic matrices, while the phosphate group provides ionic functionality .

Sodium Dihydrogen Phosphate (NaH₂PO₄) and Its Dihydrate

Structural Differences :

- Sodium dihydrogen phosphate (NaH₂PO₄) is a simple inorganic phosphate salt lacking an alkyl chain. Its dihydrate form (NaH₂PO₄·2H₂O) includes two water molecules in the crystal lattice .

Functional Contrast :

- Sodium dihydrogen phosphate is widely used in food, pharmaceuticals, and buffer solutions due to its high water solubility and inertness. In contrast, the alkylated sodium phosphate derivative is tailored for industrial applications requiring hydrophobic-lipophilic balance, such as surfactant formulations .

Alkyl Phosphate Esters

a) 2-Ethylhexyl Polyphosphate Sodium Salt

- Structure: Contains a polyphosphate chain linked to 2-ethylhexanol (C₈H₁₇OPO₃Na–(PO₃)n–Na).

- Applications: Acts as a flame retardant or plasticizer in polymers. The polyphosphate backbone enhances thermal stability compared to monoesters like this compound .

b) Potassium Dihexadecyl Phosphate

- Structure : Features two hexadecyl (C₁₆H₃₃) chains attached to a phosphate group, neutralized with potassium (K⁺) .

- Applications: Used in emulsifiers and lubricants due to its extreme hydrophobicity, contrasting with the moderate hydrophobicity of the 2-ethyl-1-hexanol derivative .

Organophosphorus Compounds with Fluoridate Groups

Compounds like O-1-Ethylhexyl methylphosphonofluoridate (CAS 20296-29-1) are structurally related but differ critically:

- Structure : Contains a P–F bond instead of P–O–alkyl, making it highly reactive and toxic .

- Regulatory Status: Classified under Schedule 1A01 of the Chemical Weapons Convention, unlike this compound .

Biological Activity

Sodium 2-ethyl-1-hexanol dihydrogen phosphate (SEHDP) is a chemical compound derived from 2-ethyl-1-hexanol, which is widely used in various industrial applications, including as a plasticizer and in the formulation of surfactants. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Chemical Formula : C8H19O4P

- Molecular Weight : 206.21 g/mol

- CAS Number : 23681165

Biological Activity Overview

The biological activity of SEHDP has been investigated through various studies focusing on its metabolic effects, toxicity, and potential therapeutic roles. Below are key findings from research studies.

Metabolism and Toxicokinetics

-

Absorption and Metabolism :

- SEHDP is absorbed through the gastrointestinal tract and skin, undergoing rapid metabolism by alcohol dehydrogenase (ADH) to form 2-ethyl-1-hexanal, which is further oxidized to 2-ethyl-1-hexanoic acid (2EHA) .

- A study indicated that after oral administration, a significant percentage (approximately 86.9%) of the compound was excreted as glucuronide conjugates in urine within 24 hours .

-

Toxicity Studies :

- In rodent models, administration of SEHDP has shown dose-dependent toxic effects, including reduced body weight, altered serum biochemistry (decreased glucose and cholesterol levels), and histopathological changes in organs such as the liver and spleen .

- Notably, doses around 1500 mg/kg resulted in severe toxic effects including ataxia and lethargy in rats .

Case Study 1: Toxicological Evaluation

A comprehensive study evaluated the effects of SEHDP on Fischer 344 rats over three months. Key findings included:

- Doses : Rats were administered doses of 0, 25, 125, 250, or 500 mg/kg.

- Observations :

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of related compounds derived from SEHDP. The results indicated that certain derivatives exhibited significant radical scavenging activities:

- DPPH Assay Results :

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.